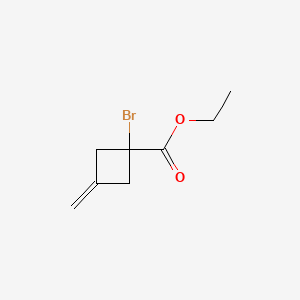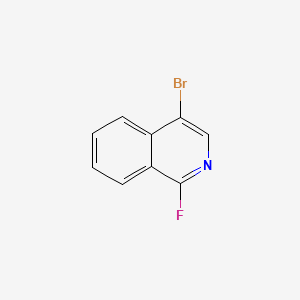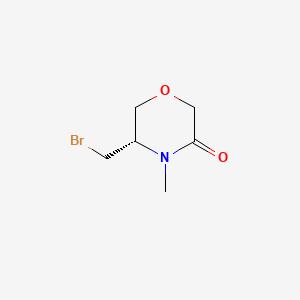![molecular formula C15H23N3O2S B6608678 tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate CAS No. 2866254-26-2](/img/structure/B6608678.png)
tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate is an organosulfur compound belonging to the class of pyrimidines. It is a white powder and has a molecular formula of C13H21N3O2S. This compound is used in a variety of research applications and is an important component of drug discovery, drug development, and laboratory experiments.
Applications De Recherche Scientifique
Tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate is used in a variety of scientific research applications. It is an important component of drug discovery, drug development, and laboratory experiments. This compound is also used in the synthesis of numerous pharmaceuticals and other compounds for various research purposes. It has also been used in the synthesis of novel compounds for the study of enzyme inhibition and drug metabolism.
Mécanisme D'action
Tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate is a substrate for several enzymes, including cytochrome P450 and UDP-glucuronosyltransferase. It is believed that this compound is a competitive inhibitor of these enzymes, which can lead to the inhibition of drug metabolism and other biochemical processes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes involved in drug metabolism and can also increase the bioavailability of drugs. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of drug metabolism. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate in laboratory experiments has several advantages. This compound is easy to synthesize, is stable, and has a low toxicity. Additionally, it is a substrate for several enzymes, making it an ideal compound for research purposes. However, this compound is also limited in its use in laboratory experiments. It has a low solubility in water and can be difficult to work with in certain conditions. Additionally, the effects of this compound on the human body are not yet fully understood, so caution should be exercised when using it in experiments.
Orientations Futures
The use of tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate in research and laboratory experiments has the potential to yield many new insights. Further research is needed to understand the effects of this compound on the human body and its potential applications in drug discovery and development. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on enzyme inhibition. Finally, further research is needed to explore the potential applications of this compound in other areas, such as agriculture and biotechnology.
Méthodes De Synthèse
Tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate can be synthesized through a two-step reaction. The first step involves the reaction of tert-butyl-2-chloro-1-(pyrimidin-2-ylsulfanyl)cyclohexanecarboxylate with triethylamine, followed by the addition of aqueous sodium hydroxide. This yields the desired compound in high yields.
Propriétés
IUPAC Name |
tert-butyl N-(4-pyrimidin-2-ylsulfanylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-15(2,3)20-14(19)18-11-5-7-12(8-6-11)21-13-16-9-4-10-17-13/h4,9-12H,5-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMUADNMXZFFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)SC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6608603.png)

![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608627.png)
![6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608634.png)
![(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608638.png)




![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)

![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B6608672.png)

